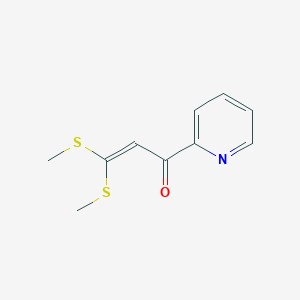

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one

Description

Properties

IUPAC Name |

3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NOS2/c1-13-10(14-2)7-9(12)8-5-3-4-6-11-8/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AATMJUDJDOFFHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=CC(=O)C1=CC=CC=N1)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384563 | |

| Record name | 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78570-34-0 | |

| Record name | 3,3-bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one typically involves the reaction of pyridine-2-carbaldehyde with 3,3-bis(methylsulfanyl)acrylic acid derivatives. The reaction is carried out under basic conditions, often using sodium hydroxide as a base in a solvent such as dimethyl sulfoxide (DMSO). The reaction proceeds via a condensation mechanism, forming the desired product with high yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, concentration, and reaction time, to ensure high yield and purity. The use of continuous flow reactors may also be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The methylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methylsulfanyl groups can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that this compound exhibits potential biological activities, particularly in the field of cancer research:

- Anticancer Properties : Similar compounds have shown significant anticancer activity. Studies suggest that derivatives can inhibit cell proliferation in various cancer cell lines such as MCF-7 and MDA-MB 231. The mechanism often involves the inhibition of specific kinases critical for cancer cell survival .

Fluorescence Probes

The compound serves as a fluorescence probe for detecting metal ions like cadmium in biological systems. The methylsulfanyl groups enhance binding to metal ions, facilitating detection through measurable fluorescence responses .

Material Science

In material sciences, it is utilized in developing materials with specific electronic or optical properties due to its unique structural characteristics .

Case Studies

Several studies have explored the therapeutic potential and applications of related compounds:

- A review highlighted the synthesis and anticancer potential of various pyridine-based compounds, noting their effectiveness against solid tumors .

- Research demonstrated the use of compounds like this one as probes for detecting toxic metals in biological samples .

Similar Compounds Overview

| Compound Name | Structure Features |

|---|---|

| 3,3-Bis(methylsulfanyl)acrylonitrile | Contains a nitrile group instead of a pyridine ring |

| 4-(Methylsulfanyl)-6-(pyridin-2-yl)pyrimidin-2-amine | Contains a pyrimidine ring instead of a propenone moiety |

Uniqueness : The combination of its pyridine ring and propenone moiety imparts distinct chemical reactivity and versatility in applications compared to similar compounds.

Mechanism of Action

The mechanism of action of 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one involves its interaction with specific molecular targets. For example, as a fluorescence probe, it binds selectively to cadmium ions, resulting in a fluorescence response that can be detected and measured. The methylsulfanyl groups play a crucial role in the coordination and detection of metal ions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key analogs of this compound include derivatives with varying aromatic substituents (phenyl, fluorophenyl, nitrophenyl) and modifications to the β-position. Below is a detailed comparison based on structural, electronic, and functional properties:

2.1 Structural and Crystallographic Features

- Pyridinyl vs. Phenyl/Nitrophenyl: The pyridinyl group introduces a lone pair on nitrogen, which may enhance hydrogen bonding or coordination with metals compared to purely hydrocarbon-based aromatic rings.

2.2 Electronic and Reactivity Profiles

- Impact of Aromatic Groups: Electron-withdrawing groups (e.g., NO₂, F) polarize the enone system, increasing the electrophilicity of the β-carbon and enhancing substitution reactivity. The pyridinyl group’s nitrogen may similarly activate the β-position but with additional coordination capabilities.

2.3 Physical and Spectroscopic Properties

- Trends : Nitrophenyl derivatives exhibit higher molecular weights and distinct NMR shifts due to the nitro group’s deshielding effect. The pyridinyl analog’s ¹H-NMR would show aromatic protons downfield-shifted (~8.0–8.5 ppm) due to nitrogen’s electronegativity.

Biological Activity

3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one, also known by its CAS number 78570-34-0, is a heterocyclic compound characterized by a pyridine ring and two methylsulfanyl groups attached to a propenone moiety. This compound has garnered attention in scientific research due to its potential biological activities, including anticancer properties and applications in fluorescence detection.

- Molecular Formula : C10H11NOS2

- Molecular Weight : 225.32 g/mol

- Structure : The compound features a propenone backbone with methylsulfanyl substituents and a pyridine ring, enhancing its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that compounds with similar structures to 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one exhibit significant anticancer activity. For instance, studies have shown that certain pyridine derivatives can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7 and MDA-MB 231) cells . The mechanism of action often involves the inhibition of specific kinases or other cellular pathways critical for cancer cell survival.

The biological activity of 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one may involve:

- Metal Ion Interaction : The compound can act as a fluorescence probe for detecting metal ions such as cadmium, which is relevant in biological systems. The interaction leads to a measurable fluorescence response.

- Kinase Inhibition : Similar compounds have been shown to inhibit kinase activity, which is crucial in regulating cell division and growth in cancer cells .

Case Studies

Several studies have explored the therapeutic potential of related compounds:

- Study on Pyridine Derivatives : A review highlighted the synthesis and anticancer potential of various pyridine-based compounds, noting their effectiveness against solid tumors .

- Fluorescence Probes : Research demonstrated the use of compounds like 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one as probes for detecting toxic metals in biological samples. The methylsulfanyl groups enhance binding to metal ions, facilitating detection.

Synthesis and Applications

The synthesis of this compound typically involves the reaction of pyridine derivatives with acrylic acid derivatives under basic conditions. Its applications extend beyond biological research into material sciences where it is used in developing materials with specific electronic properties .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,3-Bis(methylsulfanyl)-1-pyridin-2-ylprop-2-en-1-one, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via Claisen-Schmidt condensation between pyridine-2-carbaldehyde and 3,3-bis(methylsulfanyl)acetone under basic conditions (e.g., NaOH/KOH in ethanol/methanol). Reaction optimization includes controlling temperature (60–80°C) and stoichiometry to minimize side reactions like overoxidation of thioether groups .

- Advanced Note : For derivatives, post-synthetic modifications (e.g., azide-alkyne cycloaddition) are feasible, as seen in analogous chalcone systems .

Q. How is the molecular structure of this compound validated, and what crystallographic tools are recommended?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and intermolecular interactions. For example, similar compounds show planar enone systems and S···S non-covalent interactions .

- Data Analysis : Compare experimental results with density functional theory (DFT) calculations to resolve discrepancies in bond polarization or tautomerism .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodology : Conduct in vitro assays against cancer cell lines (e.g., MCF-7, HCT-116) via MTT assays to assess cytotoxicity. For antimicrobial activity, use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli). Positive controls (e.g., doxorubicin, ciprofloxacin) are critical for data reliability .

Advanced Research Questions

Q. How do the methylsulfanyl groups influence reactivity in oxidation/reduction pathways?

- Methodology : Thioether groups are susceptible to oxidation with H₂O₂ in acetic acid, forming sulfoxides/sulfones. Monitor via TLC or LC-MS. Reduction with NaBH₄ converts the ketone to a secondary alcohol (68% yield in analogous systems), useful for prodrug design .

- Contradiction Alert : Sulfur oxidation may reduce bioactivity; balance functionalization with stability studies .

Q. Can this compound serve as a precursor for fluorescent probes, and what synthetic strategies apply?

- Case Study : A pyridine–pyrimidine fluorescent probe for cadmium detection was synthesized via a one-pot reaction of this compound with guanidine carbonate (29% yield). Optimize solvent (pyridine) and temperature (80°C) to enhance cyclization efficiency .

- Validation : Confirm probe specificity using fluorescence microscopy and competitive metal ion assays .

Q. What computational approaches elucidate its interaction with biological targets (e.g., enzymes)?

- Methodology : Perform molecular docking (AutoDock Vina) against validated targets (e.g., tubulin, topoisomerase II). Compare binding affinities with fluorinated analogs, noting the pyridinyl group’s role in π-π stacking .

- Data Interpretation : Cross-validate docking results with molecular dynamics simulations (100 ns) to assess binding stability .

Q. How do crystal packing and hydrogen-bonding patterns affect its physicochemical properties?

- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., R₂²(8) motifs). For example, C=O···H–N interactions in pyridinyl derivatives enhance lattice stability, impacting solubility .

- Application : Correlate crystallographic data with dissolution profiles to predict bioavailability .

Comparative and Mechanistic Studies

Q. How does structural variation (e.g., pyridinyl vs. fluorophenyl) alter bioactivity?

- Case Study : The fluorophenyl analog exhibits IC₅₀ = 12 µM against breast cancer cells, while pyridinyl derivatives may show enhanced solubility but reduced lipophilicity. Use logP measurements and cell permeability assays (Caco-2) for direct comparison .

Q. What analytical techniques resolve contradictions in spectral data (e.g., NMR vs. XRD)?

- Resolution Strategy : If NMR suggests tautomeric forms but XRD shows a single structure, attribute discrepancies to solution-phase dynamics. Use variable-temperature NMR to probe equilibrium .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.